1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
Synthesis Analysis
Imidazole compounds can be synthesized through various methods. One such method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .Molecular Structure Analysis
Imidazole compounds have a unique structure with two nitrogen atoms. Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature .Physical and Chemical Properties Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Synthesis and Properties
- Mesoionic Imidazo[1,2-c]pyrimidine-2,7-diones : Analogous to purine-2,8-dione, these compounds undergo hydrolytic ring-opening reactions, indicating potential in synthetic chemistry (Coburn & Taylor, 1982).
Receptor Affinity and Molecular Studies
- Arylpiperazinylalkyl Purine Derivatives : These compounds show affinity for serotoninergic and dopaminergic receptors, suggesting potential applications in neuropharmacology (Zagórska et al., 2015).
Biological Evaluation
- Fluorinated Arylpiperazinylalkyl Derivatives : These derivatives exhibit potential antidepressant and anxiolytic applications, indicating their relevance in psychiatric medication research (Zagórska et al., 2016).
Antiviral Activity
- Imidazo[1,2-a]-s-triazine Nucleosides : These compounds show moderate activity against rhinovirus, suggesting their potential in antiviral therapy (Kim et al., 1978).
Antidepressant and Anxiolytic Activity
- N-8-Arylpiperazinylpropyl Derivatives : These derivatives have been identified as potential anxiolytic and antidepressant agents, indicating their utility in mental health treatment (Zagórska et al., 2009).
Antihypertensive Activity
- 7,8-Polymethylenepurine Derivatives : These derivatives were explored for antihypertensive activity, highlighting their potential in cardiovascular medicine (Nilov et al., 1995).
Serotonin Transporter Activity
- Arylpiperazinylalkyl Derivatives : These compounds show activity towards the serotonin transporter, which is significant in the development of psychiatric medications (Zagórska et al., 2011).
Adenosine Receptor Antagonism
- Imidazo[2,1-f]purine-2,4-diones : Identified as potent and selective A3 adenosine receptor antagonists, these compounds have implications in the treatment of various disorders including inflammatory and cancerous conditions (Baraldi et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4,7,8-trimethyl-6-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-11-12(2)23-14-15(21(3)18(25)20-16(14)24)19-17(23)22(11)10-9-13-7-5-4-6-8-13/h4-8H,9-10H2,1-3H3,(H,20,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLLYRXQDFOXIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCC4=CC=CC=C4)N(C(=O)NC3=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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